molecular formula C10H13Br2NO2 B13288129 2-{[(3,4-Dibromophenyl)methyl]amino}propane-1,3-diol

2-{[(3,4-Dibromophenyl)methyl]amino}propane-1,3-diol

Cat. No.: B13288129
M. Wt: 339.02 g/mol
InChI Key: DNLAFWDSKDGOFW-UHFFFAOYSA-N
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Description

2-{[(3,4-Dibromophenyl)methyl]amino}propane-1,3-diol is an organic compound with the molecular formula C10H13Br2NO2 This compound is characterized by the presence of two bromine atoms attached to a benzene ring, which is further connected to an amino group and a propane-1,3-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-Dibromophenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 3,4-dibromobenzylamine with glycidol under controlled conditions. The reaction proceeds through the nucleophilic attack of the amino group on the epoxide ring of glycidol, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,4-Dibromophenyl)methyl]amino}propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of bromine atoms.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated phenols, while reduction can produce debrominated amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

2-{[(3,4-Dibromophenyl)methyl]amino}propane-1,3-diol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(3,4-Dibromophenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets. The bromine atoms and the amino group play crucial roles in binding to target molecules, potentially disrupting biological pathways or chemical processes. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1,3-propanediol: This compound shares a similar diol structure but lacks the bromine atoms and the benzene ring.

    3-Amino-1,2-propanediol: Another similar compound with a different arrangement of the amino and hydroxyl groups.

Uniqueness

2-{[(3,4-Dibromophenyl)methyl]amino}propane-1,3-diol is unique due to the presence of the dibromophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where such properties are desired.

Properties

Molecular Formula

C10H13Br2NO2

Molecular Weight

339.02 g/mol

IUPAC Name

2-[(3,4-dibromophenyl)methylamino]propane-1,3-diol

InChI

InChI=1S/C10H13Br2NO2/c11-9-2-1-7(3-10(9)12)4-13-8(5-14)6-15/h1-3,8,13-15H,4-6H2

InChI Key

DNLAFWDSKDGOFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC(CO)CO)Br)Br

Origin of Product

United States

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